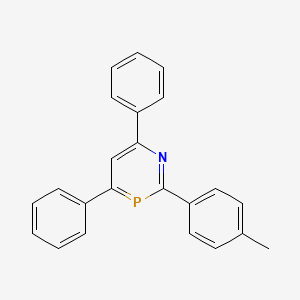
2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine is a heterocyclic compound that contains a phosphorus atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine typically involves the reaction of 4-methylphenyl and diphenylphosphine with appropriate reagents under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phosphine, followed by the addition of the 4-methylphenyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Various phosphine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Similar in structure but lacks the 4-methylphenyl group.
Diphenylphosphine: Contains two phenyl groups but lacks the azaphosphinine ring.
Phenylphosphine: Contains a single phenyl group and a phosphorus atom.
Uniqueness
2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine is unique due to the presence of the 4-methylphenyl group and the azaphosphinine ring, which confer distinct chemical properties and reactivity compared to other phosphine compounds.
Properties
CAS No. |
113035-96-4 |
|---|---|
Molecular Formula |
C23H18NP |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-4,6-diphenyl-1,3-azaphosphinine |
InChI |
InChI=1S/C23H18NP/c1-17-12-14-20(15-13-17)23-24-21(18-8-4-2-5-9-18)16-22(25-23)19-10-6-3-7-11-19/h2-16H,1H3 |
InChI Key |
ULXAECBSTJMIPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=P2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



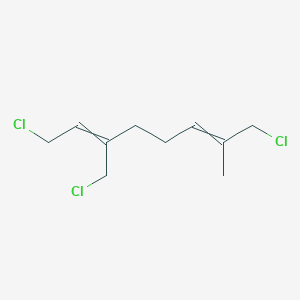

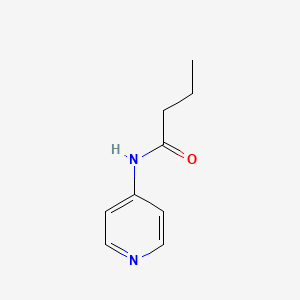
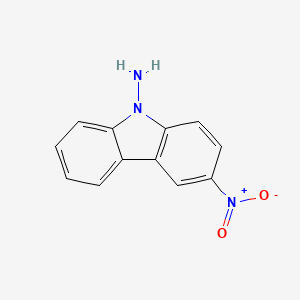
![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)

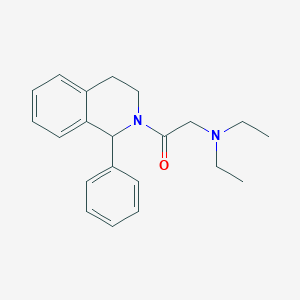

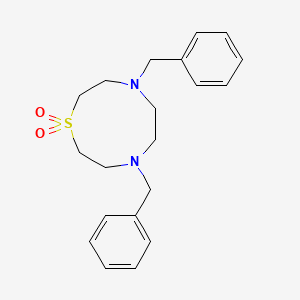
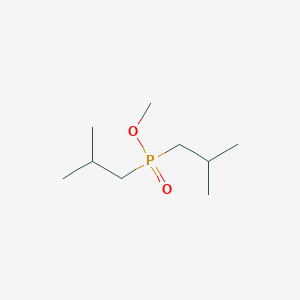
![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)


